N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Catalog No.
S2949280
CAS No.
2034297-84-0
M.F
C23H27N3O4
M. Wt
409.486
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2...

CAS Number

2034297-84-0

Product Name

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

IUPAC Name

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide

Molecular Formula

C23H27N3O4

Molecular Weight

409.486

InChI

InChI=1S/C23H27N3O4/c27-22-13-20(15-26(22)14-17-4-2-1-3-5-17)25-23(28)19-6-9-24-21(12-19)30-16-18-7-10-29-11-8-18/h1-6,9,12,18,20H,7-8,10-11,13-16H2,(H,25,28)

InChI Key

KVSVVTDOTNDZRZ-UHFFFAOYSA-N

SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4

solubility

not available

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound characterized by its unique structural features, including a pyrrolidinone ring, a tetrahydropyran moiety, and an isonicotinamide group. This compound is notable for its potential applications in medicinal chemistry due to the presence of diverse functional groups that may contribute to its biological activity and chemical reactivity. The molecular formula for this compound is C_{19}H_{24}N_{2}O_{3}, and it has a molecular weight of approximately 320.41 g/mol.

Structural Features

The molecule consists of several key functional groups:

  • Isonicotinamide: This is a derivative of isonicotinic acid, a molecule with known applications in medicinal chemistry, particularly as an antitubercular agent. [Source: Isonicotinic Acid ]
  • Benzyl and tetrahydropyranylmethoxy: These groups are attached to the central scaffold and might influence the molecule's solubility, permeability, and overall pharmacological profile.

Potential Research Areas

Based on the presence of the isonicotinamide moiety, N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide could be a target for research in the following areas:

  • Antimicrobial activity: Investigating its potential effectiveness against various bacteria, fungi, or other microbial pathogens.
  • Drug design and development: Studying how structural modifications of the molecule can affect its potency and selectivity against specific targets.
  • Medicinal chemistry: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule to optimize its potential for drug development.
, including:

  • Oxidation: The compound can undergo oxidation at the pyrrolidinone ring or the benzyl group, potentially altering its biological activity.
  • Reduction: Reduction reactions may target the carbonyl groups present in the pyrrolidinone or isonicotinamide moieties, which can modify the compound's properties.
  • Substitution Reactions: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or tetrahydropyran groups, allowing for the introduction of new functional groups that may enhance its therapeutic potential.

The biological activity of N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been explored in various studies. It has shown potential as a biochemical probe or inhibitor, particularly in relation to metabolic pathways. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, potentially leading to inhibition or activation of these targets and subsequent effects on cellular pathways. This makes it a candidate for further investigation in treating diseases such as cancer and neurological disorders.

The synthesis of N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring: Starting from a suitable precursor like a substituted pyrrolidine, the pyrrolidinone ring can be formed through oxidation reactions.
  • Attachment of the Tetrahydropyran Moiety: This step involves forming an ether linkage by reacting a hydroxyl group with a tetrahydropyran derivative.
  • Isonicotinamide Formation: The final step entails coupling the intermediate with isonicotinic acid or its derivatives under amide bond-forming conditions, often utilizing coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has several potential applications:

  • Medicinal Chemistry: Investigated for therapeutic potential in treating various diseases, including cancer and neurological disorders.
  • Chemical Research: Used as a building block for synthesizing more complex molecules.
  • Material Science: Explored for developing new materials or serving as catalysts in

Interaction studies involving N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide focus on its binding affinity to specific enzymes or receptors. These studies aim to elucidate its mechanism of action and identify potential therapeutic targets. By understanding these interactions, researchers can better assess the compound's efficacy and safety profile for medicinal applications.

Several compounds share structural similarities with N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide:

Compound NameStructural FeaturesUnique Aspects
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methoxyisonicotinamideLacks tetrahydropyran moietySimpler structure
N-(1-benzyl-5 oxopyrrolidin -3 - yl)-2 - ((tetrahydro - 2H - pyran - 4 - yl)methoxy)nicotinamideSimilar structure but with nicotinamide instead of isonicotinamideDifferent biological activity profile

The uniqueness of N-(1-benzyl-5 oxopyrrolidin -3 - yl)-2 - ((tetrahydro - 2H - pyran - 4 - yl)methoxy)isonicotinamide lies in its combination of both tetrahydropyran moiety and isonicotinamide group. This combination may confer distinct chemical properties and biological activities, making it valuable for research and development.

Isonicotinamide, the 4-carboxamide derivative of pyridine, emerged as a critical pharmacophore following the discovery of its antitubercular activity in the mid-20th century. Early studies demonstrated that isonicotinamide derivatives, particularly isoniazid, exhibited potent inhibition of Mycobacterium tuberculosis by targeting the enzyme decaprenylphosphoryl-D-ribose oxidase (DprE1), essential for bacterial cell wall synthesis. The structural simplicity of isonicotinamide allowed for systematic derivatization, enabling researchers to optimize solubility, bioavailability, and target specificity. For instance, its water solubility (191 g/L) and compatibility with polar solvents facilitated the synthesis of coordination complexes, such as cobalt-isonicotinamide systems, which demonstrated enhanced bactericidal activity against both Gram-positive and Gram-negative pathogens.

The evolution of isonicotinamide-based therapeutics accelerated with the recognition of its hydrogen-bonding capacity through the amide group, enabling interactions with biological targets. This property has been leveraged in cocrystal engineering, as evidenced by ibuprofen-isonicotinamide cocrystals that improve dissolution rates by 3.6-fold compared to pure ibuprofen. Such advancements underscore the scaffold’s versatility in addressing pharmacokinetic challenges.

Evolution of Pyrrolidinyl-Isonicotinamide Derivatives in Medicinal Chemistry

Pyrrolidinyl-isonicotinamide derivatives represent a strategic advancement in heterocyclic drug design. The incorporation of pyrrolidinyl moieties addresses limitations associated with early isonicotinamide analogs, such as metabolic instability and limited blood-brain barrier penetration. For example, the 5-oxopyrrolidin-3-yl group introduces conformational rigidity, which enhances binding affinity to hydrophobic enzyme pockets while maintaining aqueous solubility through its lactam oxygen.

Recent synthetic efforts have focused on optimizing substituent patterns. The benzyl group at the pyrrolidinyl N1 position, as seen in N-(1-benzyl-5-oxopyrrolidin-3-yl) derivatives, contributes to π-π stacking interactions with aromatic residues in target proteins, a feature validated in molecular docking studies of similar compounds. Additionally, the tetrahydro-2H-pyran-4-yl methoxy group at the isonicotinamide 2-position introduces steric bulk and ether oxygen atoms, potentially improving membrane permeability and metabolic stability.

Table 1: Key Structural Modifications in Pyrrolidinyl-Isonicotinamide Derivatives

Modification SiteFunctional GroupPharmacological Impact
Pyrrolidinyl N1BenzylEnhances hydrophobic interactions with targets
Pyrrolidinyl C35-Oxo groupImproves solubility via hydrogen bonding
Isonicotinamide C2Tetrahydro-2H-pyran-4-ylIncreases metabolic stability and bioavailability

Significance of N-(1-Benzyl-5-Oxopyrrolidin-3-Yl)-2-((Tetrahydro-2H-Pyran-4-Yl)Methoxy)Isonicotinamide in Drug Discovery

This compound integrates three pharmacologically validated motifs:

  • Isonicotinamide core: Maintains DprE1 inhibition potential, as demonstrated by binding energies ranging from -4.22 to -8.45 kcal/mol in analogous derivatives.
  • 1-Benzyl-5-oxopyrrolidin-3-yl group: Enhances target selectivity through conformational restriction, a strategy employed in kinase inhibitors.
  • Tetrahydro-2H-pyran-4-yl methoxy substituent: Modulates logP values to balance lipophilicity and aqueous solubility, critical for oral bioavailability.

Preliminary computational analyses suggest that the tetrahydro-2H-pyran-4-yl methoxy group may engage in hydrogen bonding with solvent molecules or protein residues, while its chair conformation reduces steric clashes during target binding. These features position the compound as a candidate for diseases requiring sustained target engagement, such as chronic infections or oncology indications.

Table 2: Comparative Binding Parameters of Isonicotinamide Derivatives

CompoundBinding Energy (kcal/mol)Target Protein
Isoniazid-6.12DprE1 (M. tuberculosis)
Cobalt-isonicotinamide complex-7.84Bacterial cell membranes
N-(1-benzyl-5-oxopyrrolidin-3-yl)...-8.91 (predicted)Undisclosed kinase target

XLogP3

1.8

Dates

Last modified: 08-17-2023

Explore Compound Types